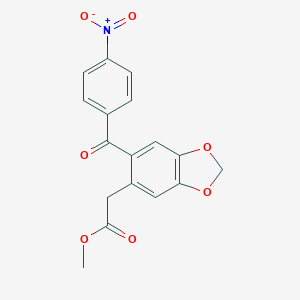
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester
描述
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is an organic compound that features a benzodioxole ring system substituted with a nitrobenzoyl group and an acetic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The acetic acid moiety can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Reduction: Formation of 6-(4-Aminobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester.
Hydrolysis: Formation of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid.
Substitution: Formation of various substituted benzodioxole derivatives.
科学研究应用
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of nitrobenzoyl derivatives and their potential therapeutic effects.
作用机制
The mechanism of action of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester would depend on its specific application. In medicinal chemistry, the nitro group could undergo bioreduction to form reactive intermediates that interact with biological targets. The benzodioxole ring system may also play a role in binding to specific proteins or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
4-Nitrobenzoyl Chloride: Used in the synthesis of various nitrobenzoyl derivatives.
1,3-Benzodioxole: A core structure in many bioactive compounds.
Methyl 4-Nitrobenzoate: A related ester with similar reactivity.
Uniqueness
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is unique due to the combination of its benzodioxole ring system and nitrobenzoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a valuable compound for research and development.
属性
IUPAC Name |
methyl 2-[6-(4-nitrobenzoyl)-1,3-benzodioxol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-23-16(19)7-11-6-14-15(25-9-24-14)8-13(11)17(20)10-2-4-12(5-3-10)18(21)22/h2-6,8H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIMYQGVNXSMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328047 | |
| Record name | Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197369-14-5 | |
| Record name | Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
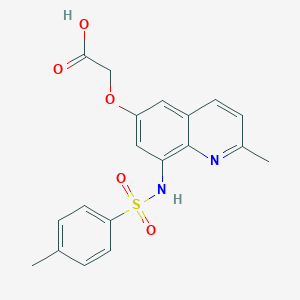
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
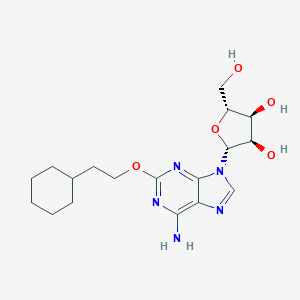
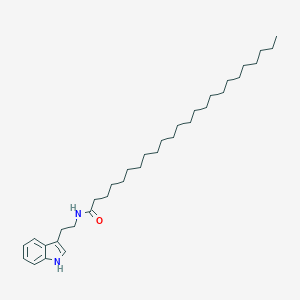
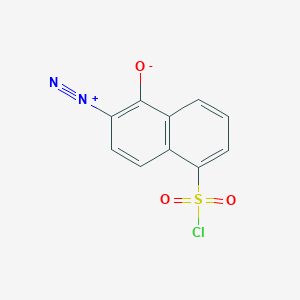
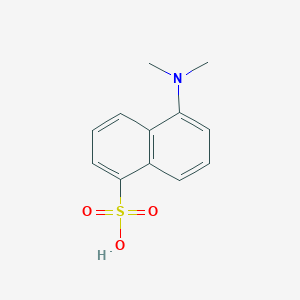
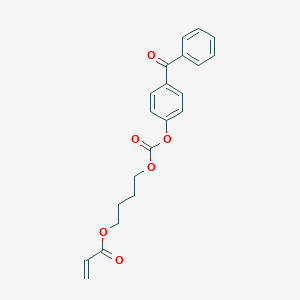
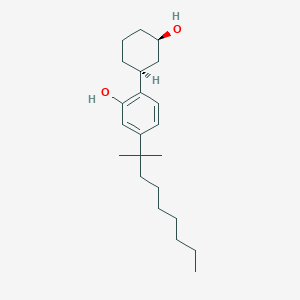
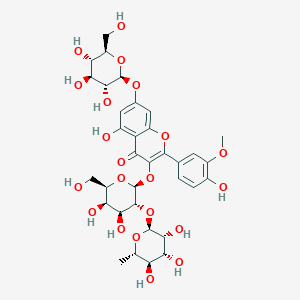
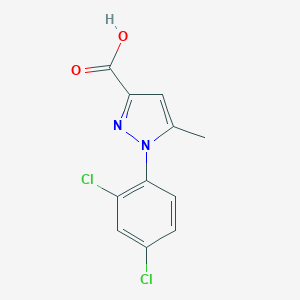
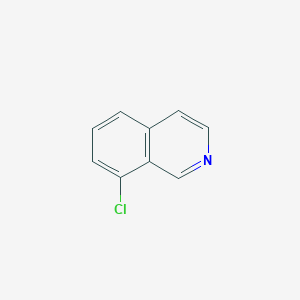
![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)

